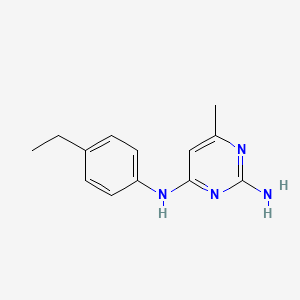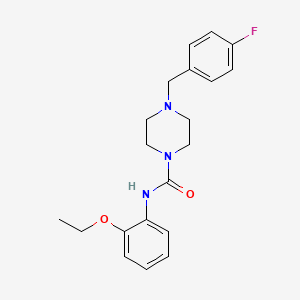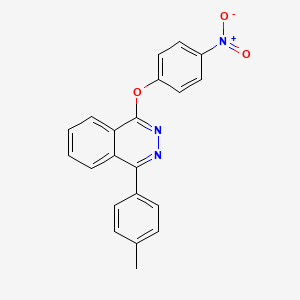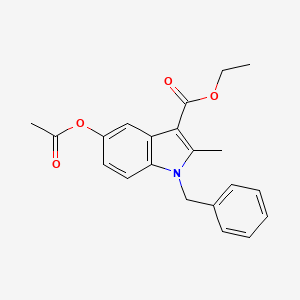
N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as ETP-46464, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis. By inhibiting DHFR, this compound disrupts the cancer cells' ability to divide and grow, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer treatment. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, studies have shown that this compound can inhibit tumor growth in animal models.
実験室実験の利点と制限
One advantage of using N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine in lab experiments is its selective toxicity towards cancer cells, which minimizes the risk of harming normal cells. However, one limitation is that this compound is not water-soluble, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the study of N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to explore its potential use in targeted drug delivery systems. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment.
合成法
The synthesis of N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine involves the reaction of 4-ethylphenylhydrazine and 2,4-diamino-6-methylpyrimidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine has been studied for its potential use as an anticancer agent. It has shown selective toxicity towards cancer cells, making it a promising candidate for cancer treatment. Studies have demonstrated its efficacy against various types of cancer, including breast, lung, and colon cancer.
特性
IUPAC Name |
4-N-(4-ethylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-3-10-4-6-11(7-5-10)16-12-8-9(2)15-13(14)17-12/h4-8H,3H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHNCKSIILYVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)

![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)

![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)

![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)